molecular formula C10H16BrN3 B13299131 4-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine

4-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13299131
M. Wt: 258.16 g/mol
InChI Key: RISCJSSTGOQAJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine is a brominated pyrazole derivative featuring a substituted cyclobutylmethyl group at the 1-position and an amine group at the 3-position. Pyrazole derivatives are widely studied due to their versatility in forming hydrogen bonds, their stability under physiological conditions, and their ability to act as ligands in coordination chemistry .

Properties

Molecular Formula

C10H16BrN3

Molecular Weight

258.16 g/mol

IUPAC Name

4-bromo-1-[(1-ethylcyclobutyl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H16BrN3/c1-2-10(4-3-5-10)7-14-6-8(11)9(12)13-14/h6H,2-5,7H2,1H3,(H2,12,13)

InChI Key

RISCJSSTGOQAJE-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC1)CN2C=C(C(=N2)N)Br

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Precursors

This method utilizes 1,3-diketones or analogous electrophilic substrates to construct the pyrazole core. A typical protocol involves:

  • Reagents : Ethyl acetoacetate derivatives, hydrazine hydrate, and brominating agents (e.g., PBr₃ or NBS).
  • Conditions : Solvent-free or ethanol reflux (60–80°C, 4–6 hours).
  • Mechanism :
    • Condensation of 1,3-diketone with hydrazine forms a pyrazoline intermediate.
    • Bromination at the 4-position using PBr₃ in dichloromethane (0°C to room temperature, 2 hours).
    • Alkylation of the pyrazole nitrogen with (1-ethylcyclobutyl)methyl bromide under basic conditions (K₂CO₃, DMF, 12 hours).

Example Yield : 68–72% after purification by column chromatography.

Multicomponent (3 + 2) Cycloaddition

This approach employs α,β-unsaturated carbonyl compounds and hydrazines in a one-pot reaction:

  • Building Blocks :
    • C₃ unit : Ethyl propiolate or acetylene dicarboxylate.
    • N₂ unit : Methylhydrazine or substituted hydrazines.
  • Catalyst : Zn(OTf)₂ or nano-ZnO (enhances regioselectivity).
  • Steps :
    • Cycloaddition at 80°C for 8 hours to form 1H-pyrazole-3-amine.
    • Bromination using CuBr₂ in acetonitrile (70°C, 3 hours).
    • N-Alkylation with (1-ethylcyclobutyl)methyl mesylate (NaH, THF, 0°C to RT).

Optimized Parameters :

Step Temperature Time Yield (%)
Cycloaddition 80°C 8 h 85
Bromination 70°C 3 h 78
Alkylation RT 12 h 82

Data compiled from

Sequential Functionalization of Preformed Pyrazoles

For large-scale synthesis, this method modifies commercially available pyrazole derivatives:

Advantages :

  • Avoids regioselectivity issues in cyclocondensation.
  • Scalable to kilogram quantities with >90% purity.

Industrial-Scale Bromination-Alkylation

Patented protocols emphasize cost efficiency and minimal waste:

  • Key Steps :
    • Continuous-flow bromination using HBr/H₂O₂.
    • Solid-phase alkylation with immobilized base catalysts.
  • Reaction Table :
Parameter Bromination Alkylation
Residence Time 15 min 45 min
Temperature 50°C 100°C
Conversion Rate 98% 95%

Adapted from

Critical Analysis of Methodologies

  • Cyclocondensation : Ideal for academic labs due to modularity but suffers from moderate yields in bromination steps.
  • Multicomponent Reactions : High atom economy but requires stringent control over regioselectivity.
  • Industrial Protocols : Prioritize throughput and purity, though specialized equipment is necessary.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-bromo-1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine with structurally related bromopyrazol-3-amine derivatives, focusing on molecular properties, substituent effects, and available experimental

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Properties References
This compound C₁₀H₁₆BrN₃ ~258.17 (calculated) (1-ethylcyclobutyl)methyl No direct data; inferred stability from cyclobutyl analogs (e.g., steric effects)
4-Bromo-1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine C₈H₁₀BrN₅ 256.11 (1-methylpyrazol-3-yl)methyl Purity: N/A; MS data available (ChemSpider ID: 44975313)
4-Bromo-1-methyl-1H-pyrazol-3-amine C₄H₆BrN₃ 176.02 Methyl Purity: 97%; technical grade; InChI Key: WYPUMGAZSVZUGJ-UHFFFAOYSA-N
4-Bromo-1-[(2-fluorophenyl)methyl]-1H-pyrazol-3-amine C₁₀H₉BrFN₃ 270.11 2-fluorobenzyl Safety: Avoid inhalation/skin contact; no flammability data
4-Bromo-1-cyclohexyl-1H-pyrazol-3-amine C₉H₁₄BrN₃ 241.14 Cyclohexyl Collision cross-section data available; SMILES: C1CCC(CC1)N2C=C(C(=N2)N)Br
4-Bromo-1-[(4-bromophenyl)methyl]-1H-pyrazol-3-amine C₁₀H₉Br₂N₃ 330.01 4-bromobenzyl Purity: 95%; CAS: 925147-38-2

Key Observations :

Substituent Effects on Molecular Weight :

  • Bulky substituents (e.g., cyclohexyl or ethylcyclobutyl) increase molecular weight compared to simpler alkyl groups (methyl) .
  • Aromatic substituents (e.g., fluorophenyl or bromophenyl) contribute to higher molecular weights due to additional halogen atoms .

Safety and Handling :

  • Fluorophenylmethyl derivatives require stringent safety protocols (e.g., impermeable gloves, ventilation) due to undefined hazards .
  • Methyl-substituted analogs (e.g., 4-bromo-1-methyl-1H-pyrazol-3-amine) are commercially available in technical grade (97% purity) with well-characterized InChI keys .

Halogenated benzyl groups (e.g., 4-bromophenyl) may enhance lipophilicity, influencing solubility and pharmacokinetics .

Biological Activity

4-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of antiproliferative agents. Its unique structure allows for interactions with various biological targets, making it a subject of interest in cancer research and drug development.

  • Chemical Formula: C10H14BrN3
  • CAS Number: 1866470-23-6
  • Molecular Weight: 244.14 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation. The compound has shown promising results in various studies focusing on its antiproliferative effects against different cancer cell lines.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity. Here are some key findings:

Cell Line IC50 (µM) Mechanism
A2058 Melanoma0.58Inhibition of ERK and AKT pathways
MCF-7 Breast Cancer13.3Induction of apoptosis via mitochondrial pathways
HeLa Cervical CancerNot specifiedPotential HDAC inhibition

Case Studies

Case Study 1: Melanoma Cells
In a study examining the effects of this compound on A2058 melanoma cells, the compound was found to significantly reduce cell viability at an IC50 of 0.58 µM. The mechanism involved the inhibition of downstream survival signaling pathways, including ERK and AKT, which are critical for cell proliferation and survival.

Case Study 2: Breast Cancer
Another investigation focused on the MCF-7 breast cancer cell line, where the compound exhibited an IC50 value of 13.3 µM. The study indicated that the compound induced apoptosis through mechanisms involving mitochondrial pathways, suggesting its potential as a therapeutic agent in breast cancer treatment.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in the substituents on the pyrazole ring and the cyclobutyl moiety can significantly affect its potency and selectivity towards different biological targets. Ongoing research aims to optimize these structural features to enhance efficacy and reduce toxicity.

Q & A

Q. What are the recommended analytical methods for characterizing 4-Bromo-1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine?

  • Methodology :
    • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substituent positions and cyclobutyl-methyl group integration. For example, 1^1H NMR peaks near δ 1.2–1.5 ppm indicate ethylcyclobutyl protons, while pyrazole ring protons appear at δ 7.0–8.0 ppm .
    • HRMS : High-resolution mass spectrometry (e.g., ESI-HRMS) verifies molecular weight (Monoisotopic mass: ~255.01 g/mol for C8_8H10_{10}BrN5_5) and fragmentation patterns .
    • HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with a C18 column and UV detection at 254 nm .

Q. How does the steric hindrance of the (1-ethylcyclobutyl)methyl group influence reactivity in substitution reactions?

  • Analysis :
    • The bulky cyclobutyl group reduces accessibility to the bromine atom at the 4-position, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) for nucleophilic substitutions. Compare reaction rates with less hindered analogs (e.g., 4-bromo-1-methylpyrazole) to quantify steric effects .

Q. What solvents are optimal for solubility studies of this compound?

  • Experimental Design :
    • Test solubility in DMSO, methanol, and dichloromethane. Pyrazole derivatives with alkyl substituents typically exhibit higher solubility in DMSO (>50 mg/mL) .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalable production of this compound?

  • Methodology :
    • Step 1 : Bromination of 1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-3-amine using N-bromosuccinimide (NBS) in CCl4_4 at 0°C (yield: ~75%) .
    • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) to remove dibrominated byproducts.
    • Scale-Up : Replace batch reactors with continuous flow systems to improve yield consistency (>90%) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

  • Data Analysis :
    • Compare IC50_{50} values for antimicrobial activity across studies. For example, 4-bromo-1-methylpyrazole analogs show MICs of 8–32 µg/mL against S. aureus, but discrepancies arise due to assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines .

Q. How does this compound perform in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis?

  • Experimental Design :
    • React with phenylboronic acid using Pd(PPh3_3)4_4 (5 mol%), K2_2CO3_3, in dioxane/water (3:1) at 90°C. Monitor conversion via TLC. Expect moderate yields (50–60%) due to steric hindrance, compared to 70–80% for less bulky analogs .

Q. What computational methods predict the metabolic stability of this compound?

  • Approach :
    • Use in silico tools (e.g., SwissADME) to calculate CYP450 metabolism likelihood. The ethylcyclobutyl group may reduce hepatic clearance by sterically blocking oxidation sites. Validate with in vitro microsomal assays .

Specialized Methodological Questions

Q. How to separate regioisomers formed during bromination of the pyrazole core?

  • Chromatographic Strategy :
    • Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) and isocratic elution (hexane:isopropanol 85:15). Isomers are distinguishable by retention time differences (>2 min) .

Q. What crystallographic techniques elucidate the 3D structure of this compound?

  • Protocol :
    • Grow single crystals via vapor diffusion (acetone/water). Perform X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) to resolve bond angles and torsional strain in the cyclobutyl group. Compare with DFT-optimized structures .

Q. How to design structure-activity relationship (SAR) studies for kinase inhibition?

  • Framework :
    • Synthesize analogs with varied substituents (e.g., replacing bromine with Cl or CF3_3). Test against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays. Corrogate activity with steric/electronic parameters (Hammett σ values) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.